molecular formula C15H17N3O3S B2665073 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034263-39-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2665073
M. Wt: 319.38
InChI Key: OIHVVUVSGPJWFK-UHFFFAOYSA-N
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Description



  • N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound with a complex structure.

  • It contains a benzo[b]thiophene ring, an imidazolidine ring, and a carboxamide group.

  • The compound may have potential biological activities due to its structural features.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including cyclization, amidation, and functional group modifications.

    • Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure includes the benzo[b]thiophene ring, imidazolidine ring, and carboxamide group.

    • Single-crystal X-ray diffraction analysis could provide precise structural information.





  • Chemical Reactions Analysis



    • Investigate any known chemical reactions involving this compound.

    • Explore its reactivity with other functional groups or reagents.





  • Physical And Chemical Properties Analysis



    • Investigate solubility, melting point, stability, and other relevant properties.

    • Experimental data would be essential for accurate analysis.




  • Scientific Research Applications

    • Antimicrobial Properties

      • Field: Microbiology
      • Application: Benzothiophene derivatives have been tested for their antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
      • Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
      • Results: Some compounds displayed high antibacterial activity against S. aureus . For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antibacterial activities .
    • Antifungal Properties

      • Field: Mycology
      • Application: Some benzothiophene derivatives have potential to be used as antifungal agents against current fungal diseases .
      • Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
      • Results: 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents .
    • Antioxidant Properties

      • Field: Biochemistry
      • Application: Some benzothiophene derivatives showed quite high antioxidant capacities .
      • Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
      • Results: 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .
    • Organic Photoelectric Materials

      • Field: Material Science
      • Application: Various benzothiophene compounds have been employed as organic photoelectric materials .
      • Method: The compounds are synthesized and then used in the fabrication of photoelectric materials .
      • Results: The use of benzothiophene compounds has improved the performance of photoelectric materials .
    • Organic Semiconductors

      • Field: Electronics
      • Application: Several benzothiophene compounds have been used as organic semiconductors .
      • Method: The compounds are synthesized and then used in the fabrication of semiconductors .
      • Results: The use of benzothiophene compounds has improved the performance of organic semiconductors .
    • Pharmaceutical Intermediates

      • Field: Pharmaceutical Chemistry
      • Application: Benzothiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .
      • Method: The compounds are synthesized and then used in the synthesis of pharmaceutical molecules .
      • Results: The use of benzothiophene compounds has led to the development of new pharmaceutical molecules .
    • Electrochemical Synthesis

      • Field: Electrochemistry
      • Application: Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
      • Method: The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
      • Results: The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
    • Organic Field-Effect Transistors (OFETs)

      • Field: Electronics
      • Application: Benzothiophene derivatives have been used in the fabrication of organic field-effect transistors .
      • Method: The compounds are synthesized and then used in the fabrication of OFETs .
      • Results: The use of benzothiophene compounds has improved the performance of OFETs .
    • Organic Light-Emitting Diodes (OLEDs)

      • Field: Electronics
      • Application: Benzothiophene derivatives have been used in the fabrication of organic light-emitting diodes .
      • Method: The compounds are synthesized and then used in the fabrication of OLEDs .
      • Results: The use of benzothiophene compounds has improved the performance of OLEDs .

    Safety And Hazards



    • Consult safety data sheets and relevant literature for information on toxicity, handling precautions, and hazards.




  • Future Directions



    • Explore potential applications, further synthesis modifications, and biological studies.

    • Investigate its potential as a drug candidate or other functional materials.




    properties

    IUPAC Name

    N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17N3O3S/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OIHVVUVSGPJWFK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3S2)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    319.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide

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